molecular formula C16H22N2O6S B2988673 Ethyl 2-(((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate CAS No. 896289-89-7

Ethyl 2-(((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate

Cat. No.: B2988673
CAS No.: 896289-89-7
M. Wt: 370.42
InChI Key: YCCPTSBCQANCSZ-UHFFFAOYSA-N
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Description

Ethyl 2-(((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate is a synthetic building block of interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine core substituted with a sulfonamide group and an ethyl oxoacetate moiety. The sulfonamide group, derived from a 4-methoxyphenylsulfonyl unit, is a common pharmacophore found in compounds that modulate protein-protein interactions . Similarly, the oxoacetate functional group is present in various bioactive molecules and potent enzyme inhibitors, where it can act as a key binding element . Researchers can utilize this chemical as a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of new protease inhibitors or candidates for targeted cancer therapy. Its structure suggests potential application in projects focusing on the disruption of the MDM2-p53 protein interaction, a prominent target in oncology research . This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any personal uses. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

ethyl 2-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-3-24-16(20)15(19)17-11-12-5-4-10-18(12)25(21,22)14-8-6-13(23-2)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCPTSBCQANCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H24N2O5S
  • Molecular Weight : 354.1370 g/mol
  • SMILES Notation : CCOC(=O)C(=O)N(Cc1ccccc1S(=O)(=O)c2cccc(OC)c2)C(C)C

This structure contains a pyrrolidine ring, a sulfonamide group, and an ethyl acetate moiety, which contribute to its biological properties.

The biological activity of this compound has been investigated in various studies:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain proteases, including the SARS-CoV 3CL protease. In vitro assays revealed that it exhibits significant inhibitory activity, with IC50 values indicating its potency against the enzyme .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.
  • Cytotoxicity Studies : Evaluations have indicated that this compound does not exhibit significant cytotoxicity in mammalian cell lines at concentrations up to 50 μM .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Protease InhibitionInhibitory activity against SARS-CoV 3CL protease; IC50 ~3.20 μM
Antimicrobial ActivityPotential activity observed; further studies required
CytotoxicityNon-cytotoxic up to 50 μM in mammalian cell lines

Detailed Research Findings

  • SARS-CoV Protease Inhibition : A study focused on the design and synthesis of peptidomimetic compounds revealed that this compound showed promising results in inhibiting the SARS-CoV 3CL protease, which is crucial for viral replication . The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups for enhancing inhibitory potency.
  • Antimicrobial Evaluation : Research into the antimicrobial properties indicated that while some derivatives exhibited activity against Gram-positive bacteria, further optimization is necessary to enhance efficacy against Gram-negative strains.
  • Safety Profile : Toxicological assessments demonstrated that the compound maintains a favorable safety profile, making it a candidate for further therapeutic exploration.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Bioactive Comparisons
Compound Name Structural Features Bioactivity/Source Synthesis Method Key Differences vs. Target Compound References
Methyl 2-(4-methoxyphenyl)-2-oxoacetate (Compound 7) Benzoyl derivative with methyl ester; lacks pyrrolidine-sulfonyl group. Isolated from marine ascidian Polycarpa aurata. Natural extraction; no synthetic steps described. Simpler structure; no nitrogenous heterocycle.
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (Compound 3) Ethyl ester variant of Compound 7; aromatic 4-methoxyphenyl group. Marine-derived (same source as Compound 7). Derived from natural precursors. Lacks sulfonyl-pyrrolidine; shorter side chain.
Ethyl 2-[(1-hydroxy-2-oxo-2-phenylethyl)amino]-2-oxoacetate (Compound 6) Contains 2-oxoacetate and amino linkage; hydroxy-phenyl substituent. Synthetic; first-time synthesis reported. Cyclization using Lawesson’s reagent. Replaces sulfonyl-pyrrolidine with phenyl group.
Ethyl 2-(6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetate Bicyclic pyrrolizine core with 4-methylbenzoyl and phenyl groups. Synthetic (literature-based procedure). Reaction with ethyl oxalyl monochloride. Pyrrolizine vs. pyrrolidine; lacks sulfonyl group.
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate Modified amino group (methoxy-methyl); simpler oxoacetate structure. Synthetic; used as a building block. Not specified in evidence. No heterocycle; minimal steric bulk.
2-Ethoxyethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate Thiazole heterocycle with 4-methoxyphenyl; ethoxyethyl ester. Synthetic (1 supplier). Not detailed. Thiazole replaces pyrrolidine; different ester.

Key Findings and Contrasts

Marine-Derived Analogues (Compounds 3, 7): Isolated from Polycarpa aurata, these lack the sulfonyl-pyrrolidine motif but share the 4-methoxyphenyl-oxoacetate backbone. The target compound’s sulfonyl-pyrrolidine group may enhance membrane permeability compared to these simpler esters .

Synthetic Derivatives with Amino-Oxoacetate Linkages (Compound 6): Synthesized via cyclization and oxidative chlorination, this compound shares the 2-oxoacetate and amino linker but substitutes the sulfonyl-pyrrolidine with a hydroxy-phenyl group. The absence of the sulfonyl moiety likely reduces electronegativity, impacting protein-binding interactions .

Heterocyclic Analogues (Pyrrolizine, Thiazole): The pyrrolizine derivative () and thiazole-containing compound () demonstrate how heterocycle variation affects properties.

Ester Modifications :

  • Ethoxyethyl () and methyl/ethyl esters () highlight how ester groups influence lipophilicity. The target compound’s ethyl ester balances solubility and cell permeability, whereas ethoxyethyl esters (e.g., ) may prolong half-life due to slower hydrolysis .

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